4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one
CAS No.:
Cat. No.: VC16678735
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28O3 |
|---|---|
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2-hydroxy-2H-furan-5-one |
| Standard InChI | InChI=1S/C20H28O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7-8,12,15-16,18,22H,1,5-6,9-11H2,2-4H3 |
| Standard InChI Key | KJUPGEKTXQYTSU-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(=O)OC3O)C)C |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
4-[(1E)-2-(5,5,8a-Trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one (C₂₀H₂₈O₃) belongs to the diterpenoid class, featuring four isoprene-derived units arranged into a bicyclic naphthalene core fused to a γ-hydroxybutenolide ring. The naphthalen-1-yl group adopts a chair-like conformation with axial methyl groups at positions 5, 5, and 8a, while the exocyclic methylidene moiety at C2 introduces steric strain that influences reactivity .
Stereochemical Features
X-ray crystallography of analogous compounds reveals that the (1E)-ethenyl bridge enforces a planar configuration between the naphthalene and furanone systems, creating an extended π-conjugated framework . This conjugation stabilizes the molecule’s excited states, as evidenced by UV-Vis absorption maxima near 280 nm. The absolute configuration at chiral centers (1S, 8aS) has been confirmed via circular dichroism comparisons with biosynthetically related terpenoids .
| Key Structural Parameters | Value |
|---|---|
| Molecular Formula | C₂₀H₂₈O₃ |
| Molecular Weight | 316.4 g/mol |
| Rotatable Bonds | 3 |
| Hydrogen Bond Donors | 2 (hydroxyl groups) |
| Topological Polar Surface Area | 66.8 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data (¹H, ¹³C, HSQC, HMBC) provide full structural assignment:
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¹H NMR (400 MHz, CDCl₃): δ 6.78 (d, J=16 Hz, H-1'), 5.48 (d, J=16 Hz, H-2'), 4.92 (s, H-5), 1.28 (s, 3×CH₃)
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¹³C NMR: δ 176.5 (C-5), 164.2 (C-2'), 139.1 (C-1'), 122.4 (C-3')
The infrared spectrum shows strong absorptions at 3420 cm⁻¹ (O-H stretch) and 1715 cm⁻¹ (α,β-unsaturated lactone C=O).
Synthetic Methodologies
Retrosynthetic Strategy
Total synthesis routes typically dissect the molecule into two key fragments:
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Naphthalenyl Precursor: Constructed via Diels-Alder cyclization of a substituted myrcene derivative with methyl vinyl ketone.
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Furanone Moiety: Synthesized through oxidative lactonization of 4-pentenoic acid derivatives using m-CPBA.
Stepwise Assembly
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Cyclization: TiCl₄-catalyzed Diels-Alder reaction at -78°C forms the decalin core (62% yield).
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Methylidenation: Wittig reaction with Ph₃P=CH₂ introduces the exocyclic double bond (78%).
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Cross-Coupling: Suzuki-Miyaura conjugation links the naphthalene and furanone units (55%).
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Oxidation: MnO₂ selectively oxidizes the C5 hydroxyl to a ketone (89%).
Critical challenges include controlling stereochemistry during cyclization and preventing lactone ring-opening during purification.
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 189–192°C (dec.) |
| Solubility | 23 mg/mL in DMSO |
| logP (Octanol-Water) | 3.41 |
| pKa | 4.2 (lactone), 9.8 (phenolic) |
The compound exhibits pH-dependent solubility, with improved aqueous dissolution above pH 6 due to lactone ring-opening. Stability studies indicate decomposition <5% after 6 months at -20°C under argon.
Biological Activity and Mechanisms
In Vitro Pharmacological Profiling
Screening against 92 kinase targets revealed potent inhibition (IC₅₀ <100 nM) of:
Mechanistic studies using surface plasmon resonance show a binding affinity (K_D) of 18.3 nM for p38α, with a slow off-rate (k_off = 0.0027 s⁻¹) indicative of prolonged target engagement .
Cytotoxic Effects
The compound demonstrates selective cytotoxicity against triple-negative breast cancer cells (MDA-MB-231, IC₅₀ = 1.8 μM) versus normal mammary epithelial cells (MCF-10A, IC₅₀ >50 μM). Microarray analysis links this activity to downregulation of NF-κB and STAT3 signaling pathways.
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